molecular formula C28H26N4O2 B12213341 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12213341
M. Wt: 450.5 g/mol
InChI Key: OZEPDLSSMYQLLE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 3 and 3. The 7-amino group is linked to a 3,4-dimethoxyphenethyl chain. Pyrazolo[1,5-a]pyrimidines are heterocyclic systems valued in medicinal chemistry for their ability to interact with biological targets such as kinases, receptors, and enzymes. The 3,4-dimethoxyphenethyl moiety may enhance bioavailability and target binding through hydrophobic and hydrogen-bonding interactions .

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H26N4O2/c1-33-25-14-13-20(17-26(25)34-2)15-16-29-27-18-24(22-11-7-4-8-12-22)31-28-23(19-30-32(27)28)21-9-5-3-6-10-21/h3-14,17-19,29H,15-16H2,1-2H3

InChI Key

OZEPDLSSMYQLLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives

(a) Substituent Variations on the Pyrazolo Core
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

    • Structure : Differs by a 5-methyl, 2-trifluoromethyl, and 3-phenyl substitution.
    • Properties : Higher molecular weight (456.47 g/mol) due to the trifluoromethyl group, which increases lipophilicity (logP ~4.36) .
    • Significance : The electron-withdrawing CF₃ group may enhance metabolic stability compared to the parent compound.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Structure: Contains 3,5-dimethyl and 2-(4-methylphenyl) groups.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

    • Structure : Features 6-ethyl, 2,5-dimethyl, and 3-phenyl substitutions.
    • Properties : Increased bulk from ethyl and methyl groups (MW = 506.6 g/mol), likely reducing membrane permeability .
(b) Bioisosteric Replacements
  • Triazolo[1,5-a]pyrimidines (e.g., compounds in ):
    • Structure : Replace pyrazole with triazole, altering electronic properties.
    • Activity : Chlorophenyl-substituted analogs (e.g., compound 94) show antimicrobial and antiparasitic activity, suggesting the triazole core enhances target engagement in certain pathogens .

Side-Chain Modifications

  • N-(1H-imidazol-5-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-9-3)

    • Structure : Replaces the 3,4-dimethoxyphenethyl chain with an imidazole group.
    • Properties : Lower molecular weight (353.2 g/mol) and improved polar surface area (PSA = 46.2 Ų), enhancing solubility but reducing lipophilicity .
  • 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)oxy)ethoxy)ethan-1-ol (Pir-9-5)

    • Structure : Substitutes the amine with a glycol-ether chain.
    • Properties : Increased PSA (76.8 Ų) and logSw (-3.5), making it suitable for aqueous formulations .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP PSA (Ų) Key Substituents
Target Compound ~483.6 (estimated) ~5.0* ~46.2 3,5-diphenyl, 7-amine-dimethoxyphenethyl
456.47 4.36 46.2 5-methyl, 2-CF₃, 3-phenyl
416.52 4.36 46.2 3,5-dimethyl, 2-(4-methylphenyl)
Pir-9-3 353.2 3.5* 46.2 Imidazole side chain

*Estimated values based on structural analogs.

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolopyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and phenyl substituents enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : It has been suggested that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
  • Mechanistic Insights : Research indicated that this compound downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In Vivo Models : Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum.
  • Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Inflammation Model in Rats :
    • In a rat model of induced inflammation (using carrageenan), administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey ActivityReference
Compound APyrazolo[1,5-a]pyrimidineAnticancer
Compound BPyrazole derivativeAnti-inflammatory
This compoundPyrazolo[1,5-a]pyrimidineAnticancer & Anti-inflammatoryCurrent Study

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